![molecular formula C18H25BrN2O4 B13824481 methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate](/img/structure/B13824481.png)
methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate is a complex organic compound that belongs to the class of leucine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a carbonyl group, and a leucinate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-bromobenzoyl chloride with N-(4-aminobutanoyl)leucine methyl ester in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, typically at low temperatures, to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the leucinate moiety can mimic natural amino acids, facilitating its incorporation into biological systems. The compound may modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- Methyl N-(4-bromophenyl)carbamate
- N2-({[(4-Bromophenyl)Methyl]Oxy}Carbonyl)-N1-[(1s)-1-Formylpentyl]-L-Leucinamide
Uniqueness
Methyl N-(4-{[(2-bromophenyl)carbonyl]amino}butanoyl)leucinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C18H25BrN2O4 |
|---|---|
分子量 |
413.3 g/mol |
IUPAC名 |
methyl 2-[4-[(2-bromobenzoyl)amino]butanoylamino]-4-methylpentanoate |
InChI |
InChI=1S/C18H25BrN2O4/c1-12(2)11-15(18(24)25-3)21-16(22)9-6-10-20-17(23)13-7-4-5-8-14(13)19/h4-5,7-8,12,15H,6,9-11H2,1-3H3,(H,20,23)(H,21,22) |
InChIキー |
UWGDAVCIRWDDQY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)OC)NC(=O)CCCNC(=O)C1=CC=CC=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


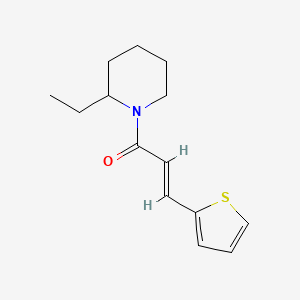
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one](/img/structure/B13824406.png)

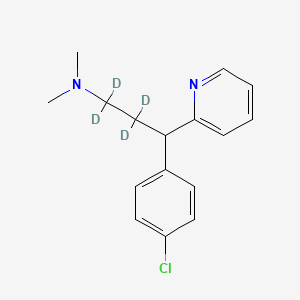
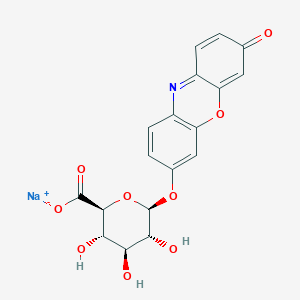

![1-(3-Methoxypropyl)-3-phenyl-1-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B13824432.png)
![4-Benzyl-2-[3-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824437.png)

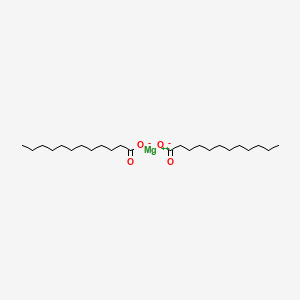
![3-(3,4-Dichlorophenyl)-1-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(furan-2-ylmethyl)urea](/img/structure/B13824447.png)
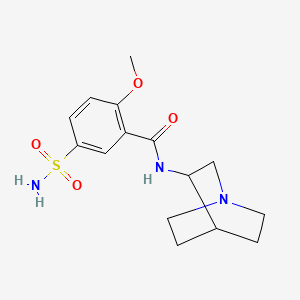

![3-methyl-N-{2-[4-(3-methylbutanoyl)piperazin-1-yl]ethyl}butanamide](/img/structure/B13824464.png)
